2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol is an organic compound with the molecular formula C7H6F4NO2 It is characterized by the presence of trifluoromethyl and fluoropyridinyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol typically involves the reaction of 2-fluoropyridine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoropyridinyl groups contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol: Similar structure but lacks the fluorine atom on the pyridine ring.
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: Similar structure but contains a ketone group instead of a diol.
Uniqueness
The presence of both trifluoromethyl and fluoropyridinyl groups in 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol imparts unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5F4NO2 |
---|---|
Molecular Weight |
211.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol |
InChI |
InChI=1S/C7H5F4NO2/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11/h1-3,13-14H |
InChI Key |
QJPRAEKIFUIZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.